Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate
Description
Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate ester, a chlorinated methoxyphenyl group, and a carbamoyl linkage
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O6/c1-24-14-4-3-11(17)8-13(14)18-15(20)9-5-10(16(21)25-2)7-12(6-9)19(22)23/h3-8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAXSFKHRZEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps:
Chlorination: The selective chlorination of the methoxyphenyl group.
Carbamoylation: The formation of the carbamoyl linkage through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and carbamoylation reactions, optimized for yield and purity. These methods would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitrobenzoic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of a nitrobenzoate ester.
Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzoate: Similar structure but with a urea linkage instead of a carbamoyl linkage.
Uniqueness
Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its nitrobenzoate ester and carbamoyl linkage make it distinct from other similar compounds, providing unique opportunities for chemical modifications and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
